A Technical Guide to the Physical and Chemical Characterization of 5-bromo-1H-indazole-3-carbaldehyde
A Technical Guide to the Physical and Chemical Characterization of 5-bromo-1H-indazole-3-carbaldehyde
Introduction
5-bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique molecular architecture, featuring an indazole core functionalized with both a reactive aldehyde group and a bromine atom, renders it an exceptionally versatile intermediate. This guide provides an in-depth examination of the physical and chemical properties of this compound, with a primary focus on its physical appearance as an indicator of purity and stability. For researchers in medicinal chemistry and drug development, where this compound is a key precursor for synthesizing kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is paramount.[1][2][3] It also finds applications in the development of agrochemicals and advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1] This document offers field-proven insights into its appearance, handling, and characterization, ensuring its effective utilization in research and development workflows.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physical data for 5-bromo-1H-indazole-3-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 201227-38-5 | [1][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][4][5] |
| Molecular Weight | 225.04 g/mol | [1][2][4] |
| Appearance | Brown solid, Brown powder | [1][2][4][6] |
| Purity (Typical) | ≥ 97% | [1][2] |
| Storage Conditions | Store at 0 - 8 °C | [1][2] |
| MDL Number | MFCD06738287 | [1][5] |
In-Depth Analysis of Physical Appearance
The physical appearance of a chemical is the first line of assessment in any laboratory setting. For 5-bromo-1H-indazole-3-carbaldehyde, the consistently reported appearance is that of a brown solid or brown powder .[1][2][4][6]
Color and Morphology
-
Expected Color: The characteristic brown hue is a reliable indicator of the compound. The intensity of the color can, however, vary from a lighter tan to a deeper brown. This variation is often linked to the purity of the material.
-
Causality of Color: The brown color arises from the compound's molecular structure, which contains a conjugated system of electrons across the bicyclic indazole ring and the aldehyde group. This extended π-system absorbs light in the visible spectrum, resulting in the observed color. Impurities from the synthesis, particularly oxidation byproducts or residual starting materials, can darken the solid. For instance, a synthesis starting from 5-bromoindole via nitrosation may yield various colored side-products if not performed under optimal conditions.[3][6]
-
Physical Form: In its purified state, the compound typically exists as a microcrystalline powder. The particle size can influence the perceived color and handling properties. A finer powder may appear lighter and can be more prone to static, requiring careful handling to avoid inhalation.
Factors Influencing Appearance
The final appearance of 5-bromo-1H-indazole-3-carbaldehyde is a direct consequence of its synthetic and purification pathway.
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Synthesis Route: One common synthesis involves the oxidation of (5-bromo-1H-indazol-3-yl)methanol using manganese dioxide.[4] Another established method is the direct nitrosation of 5-bromoindole.[6] The choice of reagents and reaction conditions in these protocols directly impacts the impurity profile and, consequently, the final color of the product.
-
Purification Efficacy: Post-synthesis purification is critical. Column chromatography on silica gel is frequently employed to isolate the pure compound.[6] Inadequate purification can leave colored impurities, resulting in a darker, less uniform solid. The synthesis described by ChemicalBook, for instance, yields a brown solid after filtration and drying under vacuum.[4]
-
Storage and Stability: Proper storage is essential for maintaining the compound's integrity. It is recommended to store 5-bromo-1H-indazole-3-carbaldehyde at 0 - 8 °C in a tightly sealed container to protect it from light, moisture, and air.[1][2] Aldehydes are susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (5-bromo-1H-indazole-3-carboxylic acid), potentially altering the physical appearance over time.
Analytical Characterization Workflow
Visual inspection is a preliminary step. For definitive identification and quality control, a multi-technique analytical approach is non-negotiable. The workflow diagram below illustrates the logical progression from synthesis to final characterization.
Caption: Workflow from synthesis to final validation of 5-bromo-1H-indazole-3-carbaldehyde.
Spectroscopic Data
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¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the molecular structure. The proton NMR spectrum provides definitive evidence of the compound's identity.
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Reported ¹H NMR Data (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J = 1.5 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H, Ar-H).[4]
-
Interpretation: The broad singlet at 14.37 ppm is characteristic of the acidic indazole N-H proton. The singlet at 10.18 ppm confirms the presence of the aldehyde proton. The downfield aromatic signals are consistent with the substituted indazole ring system.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For 5-bromo-1H-indazole-3-carbaldehyde (C₈H₅BrN₂O), the expected monoisotopic mass is approximately 223.96 g/mol . Electrospray ionization (ESI-MS) would typically show a protonated molecule [M+H]⁺ at m/z 225, consistent with experimental findings.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹.
Experimental Protocol: Synthesis and Handling
Trustworthiness in chemical synthesis comes from robust and reproducible protocols. The following is a representative procedure for the synthesis of 5-bromo-1H-indazole-3-carbaldehyde, adapted from published methods.[3][6]
Synthesis via Nitrosation of 5-Bromoindole
This procedure highlights the direct conversion of an indole to the corresponding indazole-3-carboxaldehyde.
Reagents and Equipment:
-
5-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Acetone
-
Water (deionized)
-
Reaction flask with magnetic stirrer and cooling bath
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dissolve 5-bromoindole (1 equivalent) in acetone. Cool the solution to between -10 °C and 0 °C using an ice-salt bath.
-
Nitrosating Agent Preparation: Separately, prepare a solution of sodium nitrite (8 equivalents) in water.
-
Addition: While vigorously stirring the cooled indole solution, add the aqueous sodium nitrite solution dropwise, ensuring the internal temperature does not exceed 20 °C.[4]
-
Acidification: Following the addition of nitrite, slowly add a 2N aqueous HCl solution, again maintaining the internal temperature between 0 °C and 20 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-3 hours) or until reaction completion is confirmed by TLC.[4][6]
-
Work-up and Isolation: Concentrate the solution under reduced pressure to remove the acetone. The resulting solid precipitate is collected by filtration.
-
Purification: The crude solid can be further purified by washing with a cold solvent like dichloromethane (DCM) or by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to yield the pure 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.[4][6]
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling significant quantities, a dust mask or respirator is recommended to prevent inhalation.[7][10]
-
Engineering Controls: Use a chemical fume hood to minimize exposure to dust. Ensure an eyewash station and safety shower are readily accessible.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, refrigerated at 0 - 8 °C.[1][2]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[7]
Conclusion
5-bromo-1H-indazole-3-carbaldehyde is a valuable synthetic intermediate whose utility is predicated on its purity and stability. Its characteristic appearance as a brown, crystalline solid serves as an important first-pass indicator of quality. However, this visual assessment must be supported by a robust analytical workflow, including NMR and mass spectrometry, to confirm structural integrity and purity. By understanding the interplay between the synthesis and purification methods and the final physical properties of the compound, researchers can ensure the reliability and reproducibility of their experimental outcomes, ultimately accelerating progress in drug discovery and material science.
References
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Lam, B. V., Berhault, Y., Stiebing, S., Fossey, C., Cailly, T., Collot, V., & Fabis, F. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12053–12061. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). 1H-indazole-3-carboxaldehyde, 5-bromo- | CAS 201227-38-5. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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National Center for Biotechnology Information. (n.d.). 5-bromo-1H-indazole-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". (n.d.). Retrieved from [Link]
-
Fabis, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
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